Oxazole, 4-ethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

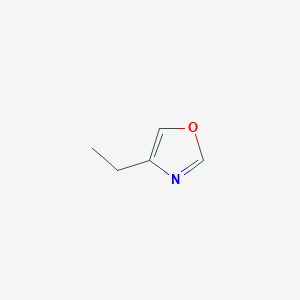

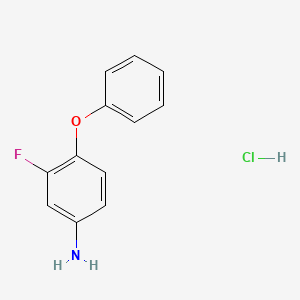

“Oxazole, 4-ethyl-” is a derivative of oxazole, a heterocyclic compound that consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom . Oxazoles are aromatic compounds but less so than the thiazoles . The compound “Oxazole, 4-ethyl-” is also known as Ethyl 4-oxazolecarboxylate . Its empirical formula is C6H7NO3 and it has a molecular weight of 141.12 .

Synthesis Analysis

Oxazoles can be synthesized through a variety of methods. One of the most common methods is the cyclodehydration of amide oximes, a process that uses an acid catalyst to facilitate the removal of water from the compound . A straightforward route allows the synthesis of 2- (hetero)arylated and 2,5-di (hetero)arylated oxazoles through regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics .Molecular Structure Analysis

The molecular structure of “Oxazole, 4-ethyl-” is characterized by a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis

Oxazole can undergo various chemical reactions. It can undergo electrophilic substitution reactions, usually occurring at position 5 of the oxazole ring, which is the carbon atom between the nitrogen and oxygen atoms . Oxazole can also undergo nucleophilic substitution reactions, with the carbon atom at position 2 on the oxazole ring being particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms .Physical And Chemical Properties Analysis

“Oxazole, 4-ethyl-” is a solid form with a refractive index of n20/D 1.467 and a density of 1.177 g/mL at 25 °C . It is also characterized by its distinct structure, which comprises two adjacent atoms that aren’t carbon within the ring .Applications De Recherche Scientifique

Palladium-Catalyzed Reactions

Ethyl oxazole-4-carboxylate undergoes direct and regioselective alkenylation, benzylations, and alkylations with various halides in the presence of palladium acetate, showcasing its potential in organic synthesis (Verrier, Hoarau, & Marsais, 2009).

Versatile Intermediate for Synthesis

Ethyl 2-chlorooxazole-4-carboxylate is a versatile intermediate for synthesizing various substituted oxazoles, aiding in the development of a wide range of oxazole derivatives (Hodgetts & Kershaw, 2002).

Anti-corrosion Applications

A novel triazole derivative, including 4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl, has been used as an effective anticorrosion agent for mild steel in acid environments. It demonstrates high inhibition efficiency and acts as a mixed-type inhibitor (Rahmani et al., 2019).

Chiral Auxiliaries in Organic Syntheses

4,5-Dihydro-1,3-oxazole ligands have been extensively used as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. Their versatility, straightforward synthesis, and the proximity of chiral centers to donor atoms make them highly valuable (Gómez, Muller, & Rocamora, 1999).

Medicinal Chemistry Applications

Oxazole is increasingly used as an intermediate in medicinal chemistry for the synthesis of new chemical entities with a wide spectrum of biological activities. This review highlights the therapeutic potentials of oxazole scaffolds in medical applications (Kakkar & Narasimhan, 2019).

Inhibitors in Amyloidogenesis

Certain oxazoles bearing a C(4) carboxyl group have been synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid fibril formation, indicating their potential in therapeutic applications (Razavi et al., 2005).

Anticancer Research

Oxazole-based compounds have been explored for their utility in anticancer research due to their ability to interact with various enzymes and receptors, leading to the discovery of new drugs (Chiacchio et al., 2020).

Corrosion Inhibition Studies

Oxazole derivatives have shown significant corrosion inhibition effects on mild steel in hydrochloric acid medium. This suggests their potential as effective corrosion inhibitors (Rahmani et al., 2018).

Transition-Metal-Free Synthesis

The development of transition-metal-free methods for the synthesis of oxazole heterocycles is crucial due to the toxicity and cost of some transition-metal-catalyzed reactions. This approach provides an eco-friendly and efficient alternative (Ibrar et al., 2016).

Therapeutic Potential

Oxazole compounds exhibit a variety of biological activities, making them an active topic for research in medicinal drugs. This review covers the therapeutic applications and advances of oxazole compounds in medicine (Zhang, Zhao, & Zhou, 2018).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl oxazole-5-carboxylate, indicates that it is considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propriétés

IUPAC Name |

4-ethyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-5-3-7-4-6-5/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPBBURQQRLAKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=COC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazole, 4-ethyl- | |

CAS RN |

54300-20-8 |

Source

|

| Record name | 4-ethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({2-[(3-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2603165.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2603172.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2603175.png)

![N-cyclopentyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2603176.png)

![2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![(3S,4R)-4-(2,5-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2603180.png)

![(E)-N'-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide](/img/structure/B2603182.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2603183.png)

![N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2603186.png)